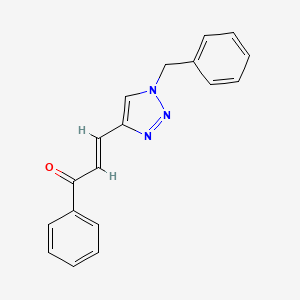![molecular formula C20H18N2O2 B6463181 2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549056-68-8](/img/structure/B6463181.png)
2-(naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one, commonly referred to as NPAE, is a compound that has been studied for its potential applications in scientific research. It is a derivative of naphthalene and is composed of a pyrazole ring system with a naphthalene group. NPAE has been shown to have various biochemical and physiological effects, and its synthesis method and mechanism of action have been studied.
科学的研究の応用
NPAE has been studied for its potential applications in scientific research, particularly in the fields of organic chemistry and biochemistry. It has been used as a starting material for the synthesis of various compounds, such as aryl pyrazoles, pyridines, imidazoles, and triazoles. It has also been studied as a potential inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
作用機序
NPAE has been studied for its mechanism of action, which is thought to involve the inhibition of certain enzymes. Specifically, it is thought to inhibit the activity of COX-2, which is involved in inflammation and cancer. Inhibition of COX-2 activity by NPAE has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
NPAE has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation and cancer. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease.
実験室実験の利点と制限
NPAE has several advantages for use in lab experiments. It is a relatively stable compound, which makes it suitable for use in a variety of experiments. In addition, it can be easily synthesized, which makes it a useful starting material for the synthesis of other compounds. However, it also has some limitations. For example, it is not soluble in water, which makes it difficult to use in some experiments.
将来の方向性
NPAE has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of certain enzymes, such as COX-2, which is involved in inflammation and cancer. In addition, its antioxidant and anti-inflammatory properties may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease. Further research is needed to explore the potential therapeutic applications of NPAE and to develop new methods for its synthesis. Other potential future directions include the study of its mechanism of action and the development of new derivatives of NPAE with improved properties.
合成法
NPAE can be synthesized through a three-step reaction. The first step involves the reaction of naphthalene-1-carbaldehyde with 2-amino-4-methylpyridine in the presence of a base, such as potassium carbonate, to form a Schiff base. This is followed by the cyclization of the Schiff base with ethyl acetoacetate in the presence of an acid, such as hydrochloric acid, to form a pyrazole ring system. Finally, the pyrazole ring system is treated with a base, such as sodium hydroxide, to form the desired NPAE compound.
特性
IUPAC Name |
2-naphthalen-1-yl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(12-16-6-3-5-15-4-1-2-7-19(15)16)22-13-18(14-22)24-17-8-10-21-11-9-17/h1-11,18H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXFOWBNYMFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dichlorophenyl)methyl]-2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]acetamide](/img/structure/B6463099.png)
![3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indazole](/img/structure/B6463102.png)
![2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463105.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6463122.png)

![(2Z)-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6463131.png)
![2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463141.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B6463144.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6463161.png)
![4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6463173.png)
![ethyl 5,8-difluoro-1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6463178.png)
![2-(1H-indol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463182.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463188.png)